molecular formula C12H13FN4O2S B2562240 1-{[1-(4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2309190-48-3

1-{[1-(4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B2562240
CAS No.: 2309190-48-3
M. Wt: 296.32
InChI Key: AMIUUQGUWHLHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a compound that belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, organic synthesis, and materials science .

Preparation Methods

The synthesis of 1-{[1-(4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific solvents to achieve high yields and purity.

Chemical Reactions Analysis

1-{[1-(4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[1-(4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{[1-(4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. For example, it may interact with enzyme active sites through hydrogen bonding, electrostatic interactions, and van der Waals forces, thereby modulating their activity .

Comparison with Similar Compounds

1-{[1-(4-fluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can be compared with other similar compounds such as:

    1,2,4-Triazoles: These compounds have a similar triazole ring structure but differ in the arrangement of nitrogen atoms.

    Other 1,2,3-Triazoles: Compounds with different substituents on the triazole ring can exhibit different properties and activities.

The uniqueness of this compound lies in its specific substituents, which can impart unique properties and activities compared to other triazole derivatives.

Properties

IUPAC Name

1-[[1-(4-fluorophenyl)sulfonylazetidin-3-yl]methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4O2S/c13-11-1-3-12(4-2-11)20(18,19)17-8-10(9-17)7-16-6-5-14-15-16/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIUUQGUWHLHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)F)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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